molecular formula C13H19NO2 B13559520 Tert-butyl 2-amino-3,5-dimethylbenzoate

Tert-butyl 2-amino-3,5-dimethylbenzoate

Cat. No.: B13559520
M. Wt: 221.29 g/mol
InChI Key: QUWOWXPXMGICKZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate typically involves the esterification of 2-amino-3,5-dimethylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-amino-3,5-dimethylbenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-3,5-dimethylbenzoate+H2O\text{2-amino-3,5-dimethylbenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-amino-3,5-dimethylbenzoic acid+tert-butyl alcoholH2​SO4​​tert-butyl 2-amino-3,5-dimethylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,5-dimethylbenzoate
  • 2-amino-3,5-dimethylbenzoic acid
  • Tert-butyl 2-amino-4,6-dimethylbenzoate

Uniqueness

Tert-butyl 2-amino-3,5-dimethylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-amino-3,5-dimethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-8-6-9(2)11(14)10(7-8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3

InChI Key

QUWOWXPXMGICKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC(C)(C)C)N)C

Origin of Product

United States

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